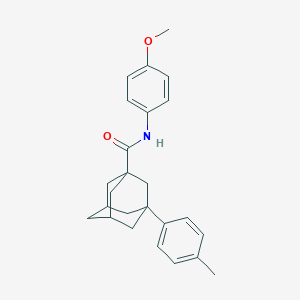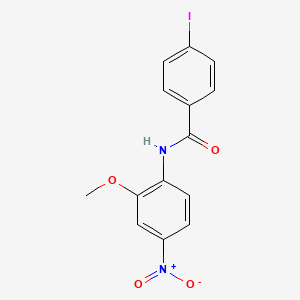![molecular formula C18H16F3N5 B4955963 4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)
4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is a small molecule inhibitor that has gained attention for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine involves binding to the ATP-binding site of protein kinases. This binding prevents the transfer of phosphate groups to downstream targets, effectively inhibiting kinase activity.
Biochemical and Physiological Effects:
4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been shown to have a range of biochemical and physiological effects. One major effect is the inhibition of cell growth and proliferation, which is likely due to the inhibition of mTOR. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of 4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is its specificity for protein kinases. This compound has been shown to inhibit several kinases with high selectivity, making it a valuable tool for studying kinase signaling pathways. However, one limitation of this compound is its relatively low potency compared to other kinase inhibitors. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine. One area of interest is the development of more potent derivatives of this compound. Another potential direction is the investigation of its effects on other cellular processes beyond kinase signaling. Additionally, this compound may have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully explore these possibilities.
Métodos De Síntesis
The synthesis of 4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with 1-(2-bromoethyl)pyrrolidine to form an intermediate compound. This intermediate is then reacted with 2,6-dichloropyrimidine in the presence of a palladium catalyst to form the final product.
Aplicaciones Científicas De Investigación
4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine has been used in a variety of scientific research applications. One major area of interest is its potential use as an inhibitor of protein kinases. This compound has been shown to inhibit several kinases, including mTOR, which is involved in a range of cellular processes such as cell growth and proliferation.
Propiedades
IUPAC Name |
4-[3-(1H-pyrazol-5-yl)phenyl]-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5/c19-18(20,21)16-11-15(23-17(24-16)26-8-1-2-9-26)13-5-3-4-12(10-13)14-6-7-22-25-14/h3-7,10-11H,1-2,8-9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQQZSIHVRXTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)


![4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4955980.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4955989.png)
![1-(2-fluorophenyl)-4-{1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4955992.png)